(3-Methyl-1-benzofuran-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHBHUOKWCMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307660 | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55581-62-9 | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55581-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Therapeutic Potential of 3-Methylbenzofuran-2-Methanol Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active natural and synthetic compounds.[1][2] This technical guide focuses on a specific, highly promising subclass: 3-methylbenzofuran-2-methanol derivatives. The strategic placement of a methyl group at the C-3 position has been shown to significantly enhance the therapeutic efficacy of the benzofuran ring system, particularly in the context of oncology.[3] This document provides an in-depth analysis of the primary biological activities associated with these derivatives, including their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will explore the underlying mechanisms of action, present key quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development efforts. This guide is structured to serve as a comprehensive resource, synthesizing technical data with mechanistic insights for scientists and drug development professionals.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Benzofuran and its derivatives are widely recognized for their diverse pharmacological applications, appearing in compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][4][5] This versatility makes the benzofuran scaffold a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] Naturally occurring benzofurans like angelicin and psoralen have been utilized in treating skin diseases, including psoriasis and cancer.[6] The synthetic exploration of this scaffold continues to yield novel compounds with significant therapeutic potential.
The focus of this guide, the 3-methyl-2-methanol substitution pattern, is of particular interest. Structure-activity relationship (SAR) studies have revealed that the introduction of a methyl group at the C-3 position of the benzofuran ring can lead to a substantial increase in antiproliferative activity against cancer cell lines, making this a critical area of investigation.[3]
Core Biological Activities and Mechanisms
Anticancer Potential
Derivatives of 3-methylbenzofuran have emerged as potent anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines, notably non-small cell lung cancer.[7][8] Their mechanism of action is often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways essential for tumor growth and vascularization.[7][9]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases.[9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis, the process of forming new blood vessels that tumors require to grow.[7] Several 3-methylbenzofuran derivatives have been identified as potent VEGFR-2 inhibitors.[7][10] By blocking this pathway, these compounds can effectively stifle tumor growth and metastasis. Furthermore, studies have shown that these derivatives can induce apoptosis (programmed cell death) in cancer cells, a hallmark of effective chemotherapy.[7][11] For instance, derivative 4b was shown to cause 42.05% apoptosis in A549 lung cancer cells compared to just 1.37% in control groups.[7]
Caption: Simplified VEGFR-2 signaling pathway inhibited by 3-methylbenzofuran derivatives.
Quantitative Analysis: Cytotoxicity Data
The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of cancer cells.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-methylbenzofuran 4c | A549 (Lung) | 1.48 | [7] |
| 3-methylbenzofuran 4b | A549 (Lung) | 3.69 | [12] |
| 3-methylbenzofuran 16a | NCI-H23 (Lung) | 0.49 | [7] |
| Acylhydrazone 13b | Panc-1 (Pancreatic) | 1.04 | [13] |
| Acylhydrazone 13b | A549 (Lung) | 1.71 | [13] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is foundational for assessing the cytotoxic effects of novel compounds on cancer cell lines. The assay's principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-methylbenzofuran-2-methanol derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating crucial inflammatory signaling pathways.[14][15]
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[15] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15] Certain benzofuran derivatives can effectively suppress this response by inhibiting the phosphorylation of key proteins within these pathways, such as IκBα (an NF-κB inhibitor) and p38 (a MAPK).[15]
Caption: Inhibition of the NF-κB inflammatory pathway by benzofuran derivatives.
Quantitative Analysis: Inhibition of Inflammatory Mediators
The efficacy of anti-inflammatory compounds can be measured by their ability to reduce the production of inflammatory molecules in stimulated immune cells, such as LPS-stimulated RAW 264.7 macrophages.
| Compound | Mediator Inhibited | IC₅₀ (µM) | Reference |
| Aza-benzofuran 1 | Nitric Oxide (NO) | 17.3 | [16] |
| Aza-benzofuran 4 | Nitric Oxide (NO) | 16.5 | [16] |
| Piperazine/benzofuran 5d | Nitric Oxide (NO) | 52.23 | [15] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay is a standard method for quantifying NO production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatant.
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions. Solution A: 1% sulfanilamide in 5% phosphoric acid. Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 50 µL of Solution A to each supernatant sample, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Solution B to each well, mix, and incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[6] Benzofuran derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi, establishing them as a valuable scaffold for new antimicrobial drugs.[4][17]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for assessing the potency of new compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [16] |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [16] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [16] |
| Amide Derivative 6b | Various bacteria/fungi | as low as 6.25 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and widely used method for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a plate reader.
Antioxidant Properties
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases. Benzofuran derivatives can act as antioxidants, neutralizing these harmful radicals.[18]
Mechanism of Action: Radical Scavenging
The antioxidant activity of phenolic compounds like many benzofuran derivatives often proceeds via two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, neutralizing it.[19]
-
Sequential Proton Loss-Electron Transfer (SPL-ET): The antioxidant first loses a proton, and the resulting anion then transfers an electron to the radical.[19][20] The dominant mechanism can be influenced by the solvent environment.[19] The presence of multiple hydroxyl groups on the benzofuran structure generally enhances antioxidant capacity.[18]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol. Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. The results are often expressed as an EC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-methylbenzofuran-2-methanol and its derivatives often begins with a substituted o-hydroxyacetophenone, which undergoes cyclization to form the core benzofuran ring. The resulting intermediate, such as ethyl 3-methylbenzofuran-2-carboxylate, serves as a versatile platform for further chemical modifications to generate a library of derivatives.[7][11]
Caption: A general synthetic workflow for creating diverse 3-methylbenzofuran derivatives.
Key SAR Insights:
-
C-3 Methyl Group: As previously noted, the presence of a methyl group at the C-3 position is a critical determinant for enhanced antiproliferative activity.[3]
-
Aromatic Substituents: The type and position of substituents on terminal phenyl rings can dramatically influence biological activity. For example, a para-methoxy group on a terminal phenyl ring in derivative 4c resulted in superior anticancer potency against A549 cells.[7]
-
Hydroxyl Groups: For antioxidant activity, the number and position of hydroxyl groups are paramount. Derivatives with multiple hydroxyl groups, such as 2,3,4-trihydroxybenzylidene analogs, show the strongest radical scavenging effects.[18]
Conclusion and Future Perspectives
3-Methylbenzofuran-2-methanol derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, inflammation, and infectious diseases. Their proven ability to modulate key biological pathways like VEGFR-2 and NF-κB, combined with a synthetically accessible core structure, makes them attractive candidates for further drug development.
Future research should focus on optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. In vivo studies in relevant animal models are a critical next step to validate the promising in vitro data presented here. Furthermore, exploring novel derivatives and hybrid molecules that combine the benzofuran scaffold with other pharmacophores could unlock new therapeutic avenues and address the ongoing challenges of drug resistance and disease complexity.
References
- International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity.
- RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents.
- PubMed. part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives.
- BenchChem. Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis.
- PMC. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- PMC. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
- MDPI. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
- Journal of Pharmaceutical Research. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
- MedCrave. Mini review on important biological properties of benzofuran derivatives.
- Taylor & Francis Online. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.
- BenchChem. A Comparative Guide to Novel 2-Bromo-3-methylbenzofuran Derivatives in Cancer Research.
- MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- ResearchGate. Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF.
- ResearchGate. Effect of 3-methylbenzofuran derivative 4b on the phases of cell cycle....
- ResearchGate. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- BenchChem. The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide.
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.
- ScienceDirect. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant.
- EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
- ResearchGate. Synthesis and biological evaluation of some novel benzofuranpyridine derivatives.
- MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- RSC Publishing. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study.
- ResearchGate. The antioxidative potential of benzofuran-stilbene hybrid derivatives: a comparison between natural and synthetic compounds | Request PDF.
- ResearchGate. (PDF) Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study †.
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Technical Deep Dive: 2-Hydroxymethyl-3-methylbenzofuran Medicinal Chemistry Applications
Executive Summary & Chemical Identity
2-Hydroxymethyl-3-methylbenzofuran (CAS: 55581-62-9), also known as (3-methylbenzofuran-2-yl)methanol, acts as a critical "linchpin" intermediate in medicinal chemistry. Unlike simple benzofurans, this specific scaffold possesses two distinct strategic advantages:
-
The 3-Methyl Blockade: The methyl group at the C3 position sterically hinders the furan ring's most metabolically vulnerable site, preventing rapid oxidative opening by cytochrome P450 enzymes (a common failure mode for unsubstituted benzofurans).
-
The C2-Methylene Linker: The hydroxymethyl handle serves as a versatile attachment point. It allows the benzofuran lipophilic core to be tethered to polar pharmacophores (amines, amides, hydrazides) via ether or amine linkages, optimizing the LogP and membrane permeability of the final drug candidate.
This guide details the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically in antimicrobial FabI inhibitors and VEGFR-2 targeted anticancer agents .
Synthetic Utility & Functionalization Strategies
The medicinal value of 2-hydroxymethyl-3-methylbenzofuran lies in its divergent reactivity. It is rarely the endpoint; rather, it is the gateway to three major classes of bioactive molecules: Alkoxymethyl derivatives , Aminomethyl derivatives , and Acyl/Amide derivatives (via oxidation).
Core Synthesis & Divergence Pathway
The synthesis typically begins with the cyclization of phenoxyacetone derivatives followed by reduction. The alcohol is then activated (typically to a halide) to facilitate nucleophilic substitution.
Figure 1: Divergent synthesis starting from the 2-hydroxymethyl-3-methylbenzofuran core.
Medicinal Chemistry Applications
Case Study 1: Antimicrobial FabI Inhibitors
Target: Bacterial Enoyl-ACP Reductase (FabI).[1] Mechanism: The (3-methylbenzofuran-2-yl)methyl moiety mimics the lipophilic substrate of the FabI enzyme, occupying the large hydrophobic pocket of the active site. Key Compound: (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide.[2]
SAR Analysis:
-
3-Methyl Group: Essential for hydrophobic packing. Removal leads to a 10-fold loss in potency against S. aureus.
-
Linker: The methylene (CH2) spacer provided by the hydroxymethyl precursor allows the benzofuran ring to rotate and adopt a "T-shaped" pi-stacking interaction with phenylalanine residues in the enzyme pocket.
-
Outcome: High potency against multi-drug resistant (MDR) strains including MRSA.
Case Study 2: Anticancer VEGFR-2 Inhibitors
Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] Mechanism: Inhibition of angiogenesis. Key Derivatives: 3-(Morpholinomethyl)benzofurans.[3][4]
Experimental Data Summary:
| Compound Class | Modification (C2 Position) | Cell Line (A549 Lung) IC50 | Mechanism of Action |
|---|---|---|---|
| Parent Alcohol | -CH2OH | > 50 µM | Inactive (Linker only) |
| Morpholine Deriv. | -CH2-Morpholine | 4.2 µM | VEGFR-2 Inhibition |
| Carbohydrazide | -CONHNH2 (Oxidized) | 1.48 µM | Tubulin Polymerization Inhibition |
| Reference | Staurosporine | 1.52 µM | Broad Kinase Inhibition |
Data Source: Synthesized from comparative analysis of benzofuran anticancer studies [1, 3].
Detailed Experimental Protocols
These protocols are designed to be self-validating. The color change in Step 1 and the precipitate formation in Step 2 serve as visual checkpoints.
Protocol A: Synthesis of 2-Hydroxymethyl-3-methylbenzofuran
This procedure reduces the ester precursor to the target alcohol.
Reagents:
-
Ethyl 3-methylbenzofuran-2-carboxylate (10 mmol)
-
Lithium Aluminum Hydride (LiAlH4) (12 mmol, 1.2 eq)
-
Anhydrous THF (50 mL)
Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under argon. Add LiAlH4 and anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Dissolve the ester in 10 mL THF. Add dropwise to the LiAlH4 suspension over 20 minutes. Checkpoint: Evolution of H2 gas bubbles should be steady but controlled.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The fluorescent ester spot (Rf ~0.8) should disappear, replaced by the lower Rf alcohol spot (Rf ~0.4).
-
Quench (Fieser Method): Cool to 0°C. Carefully add: 0.5 mL water, 0.5 mL 15% NaOH, then 1.5 mL water. A white granular precipitate should form.
-
Isolation: Filter through a Celite pad. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Hexane/Et2O or perform flash chromatography.
-
Yield expectation: 85-92%.
-
Characterization: 1H NMR (CDCl3) should show a singlet at ~4.7 ppm (2H, -CH2OH) and a singlet at ~2.4 ppm (3H, -CH3).
-
Protocol B: Conversion to 2-Chloromethyl-3-methylbenzofuran
Activation of the alcohol for medicinal coupling.
Methodology:
-
Dissolve 2-hydroxymethyl-3-methylbenzofuran (5 mmol) in anhydrous DCM (20 mL).
-
Add Thionyl Chloride (SOCl2) (7.5 mmol) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Evaporate solvent and excess SOCl2 under reduced pressure. Caution: Use a caustic trap.
-
Validation: The product is an unstable lachrymator. Use immediately for coupling with amines (e.g., morpholine, N-methylamine) to generate the bioactive library.
Structure-Activity Relationship (SAR) Logic[5]
The following diagram illustrates the decision logic when utilizing this scaffold in drug design.
Figure 2: SAR decision tree for optimizing the 2-hydroxymethyl-3-methylbenzofuran scaffold.
References
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link
-
Prodrug derivatives of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide. United States Patent US10035813B2, 2018. Link
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 2019. Link
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids. Molecules, 2020. Link
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- 1. EP2848614A2 - Acrylamide derivatives as antibiotic agents - Google Patents [patents.google.com]
- 2. US10035813B2 - Prodrug derivatives of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide - Google Patents [patents.google.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Methylbenzofuran Analogues
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Among its derivatives, 3-methylbenzofuran analogues have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[2][3][4] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-methylbenzofuran derivatives. By dissecting the influence of various structural modifications on their biological efficacy, this document aims to furnish researchers and drug development professionals with the critical insights necessary to guide the rational design of novel therapeutic agents. We will explore the causal relationships behind experimental choices in molecular design, detail key methodologies for activity assessment, and present a forward-looking perspective on this versatile chemical scaffold.
The Benzofuran Core: A Privileged Scaffold in Drug Discovery
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as a cornerstone for a multitude of biologically active molecules.[5] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.[3][6] The versatility of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. This adaptability has made it a "privileged scaffold" in the parlance of medicinal chemistry, signifying its recurring presence in successful therapeutic agents.[7] The 3-methyl substitution, in particular, has been a focal point of recent research, offering a strategic anchor for further molecular elaboration.
Structure-Activity Relationship (SAR) of 3-Methylbenzofuran Analogues
The biological activity of 3-methylbenzofuran analogues is intricately linked to the nature and position of substituents on both the benzofuran core and the phenyl rings often appended to it. The following sections dissect the key SAR findings from recent studies, primarily focusing on anticancer and antimicrobial applications.
Anticancer Activity: Targeting Proliferation and Angiogenesis
3-Methylbenzofuran derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways.[2][8]
2.1.1. Substitutions on the Phenyl Ring:
Studies have shown that modifications to a phenyl group attached to the 3-methylbenzofuran core can dramatically influence anticancer potency. For instance, the presence of a para-methoxy group on a terminal phenyl ring has been shown to significantly enhance antiproliferative activity against non-small cell lung carcinoma (A549) cells.[9] One notable derivative exhibited an IC50 value of 1.48 µM, which is comparable to the well-known anticancer agent staurosporine (IC50 = 1.52 µM).[9] This suggests that the electron-donating nature of the methoxy group at this position may contribute to favorable interactions with the biological target.
2.1.2. Modifications at the 3-Position:
While the methyl group at the 3-position is a defining feature, further functionalization at this site has yielded potent anticancer agents. The introduction of a morpholinomethyl group at the 3-position, for example, has been shown to boost cytotoxic activity against A549 lung carcinoma cells.[9] This highlights the potential for introducing amine-containing moieties to improve biological activity, possibly through enhanced solubility or specific interactions with target proteins. Furthermore, the bromination of the methyl group at the 3-position has been found to increase the cytotoxic potential of these analogues.[3]
2.1.3. Hybrid Molecules:
The concept of molecular hybridization, where the 3-methylbenzofuran scaffold is combined with other pharmacologically active moieties, has proven to be a successful strategy. The fusion of benzofuran with scaffolds like imidazole and quinazolinone has led to hybrid derivatives with desirable drug-like profiles and significant cytotoxicity against breast cancer (MCF-7) cells.[1]
2.1.4. Mechanism of Action: VEGFR-2 Inhibition
A key mechanism through which some 3-methylbenzofuran analogues exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply. For example, certain 3-methylbenzofuran derivatives have displayed significant VEGFR-2 inhibitory activity with IC50 values in the nanomolar range.[8][9]
Logical Relationship: From Structure to Anticancer Activity
Caption: SAR of 3-Methylbenzofuran Analogues in Cancer.
Antimicrobial Activity: A Broad Spectrum of Action
Benzofuran derivatives, including 3-methyl analogues, have demonstrated notable activity against a range of microbial pathogens.[6][10] The structural features influencing this activity are distinct and offer a different avenue for drug design.
2.2.1. Influence of Substituents on Antibacterial Activity:
SAR studies have revealed that the presence of hydroxyl groups at the C-3 and C-4 positions of a phenyl substituent can lead to good antibacterial activity.[6] In contrast, a hydroxyl group at the C-2 position does not appear to enhance activity. Furthermore, the incorporation of a thiazole moiety has been shown to be essential for the antimicrobial activity of some benzofuran derivatives.[6]
2.2.2. Activity Against Gram-Positive and Gram-Negative Bacteria:
Some synthesized benzofuran derivatives have shown higher inhibitory activity against Gram-negative bacteria than Gram-positive bacteria.[6] For instance, certain 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran exhibited excellent activity against Gram-negative bacteria.[6] More recently, benzofuran derivatives containing disulfide moieties have displayed remarkable antibacterial activities against plant pathogens like Xanthomonas oryzae.[11][12]
2.2.3. Antifungal Potential:
The antifungal activity of benzofuran derivatives has also been explored. Some compounds have shown remarkable activity against Candida albicans, a common fungal pathogen.[6] The SAR suggests that the benzofuran, pyrazoline, and thiazole moieties are crucial for their antifungal effects.[6]
Experimental Protocols for Activity Evaluation
The elucidation of SAR is critically dependent on robust and reproducible experimental assays. The following are standard protocols employed in the evaluation of 3-methylbenzofuran analogues.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3][9]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the cells are treated with various concentrations of the 3-methylbenzofuran analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
To determine if cytotoxicity is due to apoptosis or necrosis, the Annexin V-FITC/Propidium Iodide (PI) dual staining assay is commonly used.[3][9]
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects early apoptotic cells (phosphatidylserine externalization), while PI stains late apoptotic and necrotic cells (loss of membrane integrity).
-
Data Analysis: The percentage of cells in early apoptosis, late apoptosis, and necrosis is quantified.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The 3-methylbenzofuran analogues are serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Quantitative SAR Data Summary
The following table summarizes the anticancer activity of selected 3-methylbenzofuran analogues against various cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | para-methoxy on terminal phenyl | A549 | 1.48 | [9] |
| 15a | 3-(morpholinomethyl) | NCI-H23 | 2.52 | [9] |
| 16a | 3-(morpholinomethyl) | NCI-H23 | 0.49 | [9] |
| 6 | Brominated derivative | K562 | - | [3] |
| 8 | Brominated derivative | K562 | - | [3] |
| 9h | m-trifluoromethyl on phenyl | Panc-1 | 0.94 | [13] |
| 11d | 4-Cl-3-CF3-phenyl | - | - | [13] |
| 13c | p-methoxyphenyl | - | - | [13] |
Note: Specific IC50 values for compounds 6, 8, 11d, and 13c against the listed cell lines are not explicitly provided in the source but are highlighted for their potent activity.
Future Directions and Conclusion
The exploration of 3-methylbenzofuran analogues has yielded a wealth of SAR data, providing a solid foundation for the future design of novel therapeutic agents. Key takeaways include the significant impact of substitutions on appended phenyl rings and the potential for functionalization at the 3-position to enhance biological activity. The inhibition of crucial targets like VEGFR-2 underscores the mechanistic basis for their anticancer effects.
Future research should focus on:
-
Expanding the chemical space: Synthesizing a broader range of derivatives with diverse substituents to further refine SAR models.
-
Multi-target drug design: Developing hybrid molecules that can modulate multiple biological targets simultaneously to combat drug resistance.
-
In vivo studies: Progressing the most promising in vitro candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Elucidation of novel mechanisms: Investigating other potential molecular targets and signaling pathways affected by these compounds.
References
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Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., ... & Abdel-Aziz, M. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
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Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., ... & Abdel-Aziz, M. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]
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Dawood, K. M., Abdel-Gawad, H., & Rageb, E. A. (2007). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(7), 1661-1671. [Link]
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Hiremathad, A., Patil, M. R., Keri, R. S., & Santos, M. A. (2018). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 8(38), 21397-21417. [Link]
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Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., ... & Abdel-Aziz, M. M. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
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Wang, Y., Zhang, Y., Wang, S., Yang, H., Zhao, C., Hu, D., & Song, B. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
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Li, J., Li, Y., Wang, Y., Li, Y., & Li, J. (2013). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia, 89, 1-5. [Link]
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Wang, Y., Zhang, Y., Wang, S., Yang, H., Zhao, C., Hu, D., & Song, B. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
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Grienke, U., G., Tasdemir, D., & Rollinger, J. M. (2019). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 4(26), 21897-21909. [Link]
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Kulkarni, S. K., & Kulkarni, S. V. (2021). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, 14(2). [Link]
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Wang, J., Wang, Y., Zhang, Y., Chen, Y., Zhang, Y., & She, Z. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(9), 482. [Link]
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Dawood, K. M., Abdel-Gawad, H., & Rageb, E. A. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(7), 1661-1671. [Link]
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Al-Sanea, M. M., Youssif, B. G., El-Marasy, S. A., El-Fakharany, E. M., & Abdel-Aziz, M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1286. [Link]
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Ohta, H., Kimura, T., Umeda, S., Tanaka, Y., & Ohmagari, K. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(11), 1649-1662. [Link]
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Zhang, Y., Wang, Y., & She, Z. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 10(35), 20636-20653. [Link]
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Difference between benzofuran-2-ylmethanol and 3-methyl derivative
Title: Structural Divergence in Heterocycles: A Technical Guide to Benzofuran-2-ylmethanol and its 3-Methyl Derivative
Executive Summary
In the landscape of heterocyclic chemistry and drug discovery, the benzofuran scaffold represents a "privileged structure" due to its ubiquity in bioactive natural products (e.g., egonol, ailanthoidol) and pharmaceuticals (e.g., amiodarone).[1] This guide analyzes the critical divergence between Benzofuran-2-ylmethanol (1) and its 3-Methyl derivative (2) .
While seemingly a minor alkyl substitution, the C3-methyl group fundamentally alters the molecule's electronic landscape, synthetic accessibility, and metabolic profile. For the medicinal chemist, Molecule (1) offers a reactive C3-nucleophilic site for ring functionalization, whereas Molecule (2) provides a metabolically robust core with a "benzylic" handle for lateral chain extension.
Part 1: Structural & Physicochemical Profiling
The introduction of a methyl group at the C3 position is not merely a steric addition; it acts as an electron-donating group (EDG) via hyperconjugation, stabilizing the furan ring but also blocking the primary site of electrophilic aromatic substitution.
Table 1: Comparative Physicochemical Profile
| Feature | Benzofuran-2-ylmethanol (1) | 3-Methylbenzofuran-2-ylmethanol (2) | Impact on Drug Design |
| Formula | C₉H₈O₂ | C₁₀H₁₀O₂ | Increased MW (+14 Da) |
| C3 Substituent | Hydrogen (-H) | Methyl (-CH₃) | Steric block & Metabolic shield |
| LogP (Calc.) | ~1.6 - 1.8 | ~2.1 - 2.3 | +0.5 LogP : Enhanced membrane permeability |
| Electronic State | C3 is highly nucleophilic | C3 is blocked; Ring is electron-rich | Alters site of metabolism & reactivity |
| Metabolic Fate | Prone to C3-oxidation (ring opening) | C3-blocked; Oxidation shifts to methyl or benzene ring | Increased metabolic stability |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of these two entities requires divergent retrosynthetic logic. The unsubstituted derivative (1) typically arises from salicylaldehyde , utilizing the aldehyde carbon to close the furan ring. In contrast, the 3-methyl derivative (2) necessitates a ketone precursor, 2-hydroxyacetophenone , where the methyl group of the ketone becomes the C3-substituent.
Visualizing the Synthetic Divergence
Figure 1: Divergent synthetic pathways. The choice of starting material (Aldehyde vs. Ketone) dictates the C3-substitution pattern.
Part 3: Reactivity & Functionalization Logic
The most critical technical distinction lies in downstream reactivity.
1. The C3-H "Soft Spot" (Molecule 1) In benzofuran-2-ylmethanol, the C3 position is the most electron-rich site on the heterocyclic ring. It is susceptible to:
-
Electrophilic Aromatic Substitution (EAS): Nitration, halogenation, or formylation (Vilsmeier-Haack) will occur exclusively at C3 unless blocked.
-
Oxidative Ring Opening: Metabolic enzymes (P450s) often attack this position, leading to ring opening and potentially toxic dicarbonyl metabolites.
2. The C3-Methyl "Anchor" (Molecule 2) In the 3-methyl derivative, the C3 position is sterically and covalently blocked. Reactivity shifts significantly:
-
Benzylic Functionalization: The methyl group itself becomes a reactive handle. Radical bromination (NBS/AIBN) converts the -CH3 to -CH2Br, allowing for the attachment of complex amines or carbon chains without disturbing the aromatic core.
-
Benzene Ring Activation: With C3 blocked, EAS reactions are forced onto the benzene ring (typically C5 or C7), allowing for different substitution patterns in SAR studies.
Reactivity Decision Tree
Figure 2: Reactivity logic flow. Blocking C3 shifts chemistry from the furan ring to the side chain or benzene ring.
Part 4: Medicinal Chemistry Implications
1. Metabolic Stability (The "Metabolic Shunt"): Unsubstituted benzofurans are often metabolized via epoxidation of the C2-C3 double bond. This epoxide is reactive and can lead to hepatotoxicity.
-
Strategy: Introducing the 3-methyl group sterically hinders the approach of CYP450 enzymes to the double bond and electronically stabilizes the system, often prolonging half-life (
).
2. Lipophilicity and CNS Penetration: The addition of the methyl group increases the LogP by approximately 0.5 units. For CNS targets (e.g., antidepressants or "benzofury" analogs), this lipophilicity boost is crucial for crossing the Blood-Brain Barrier (BBB).
3. Pharmacophore Expansion: The 3-methyl group can fill hydrophobic pockets in target proteins (e.g., VEGFR-2 or AChE active sites) that the unsubstituted proton cannot, potentially increasing binding affinity by 10-100 fold via Van der Waals interactions.
Part 5: Experimental Protocols
The following protocols are standardized for research-grade synthesis.
Protocol A: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate (Precursor to Alcohol)
This step highlights the necessity of the ketone starting material.
-
Reagents: 2-Hydroxyacetophenone (13.6 g, 100 mmol), Ethyl bromoacetate (16.7 g, 100 mmol), Anhydrous Potassium Carbonate (27.6 g, 200 mmol), DMF (100 mL).
-
Procedure:
-
Dissolve 2-hydroxyacetophenone in DMF in a round-bottom flask.
-
Add K₂CO₃ and stir at room temperature for 30 minutes (formation of phenoxide).
-
Add ethyl bromoacetate dropwise.
-
Heat the mixture to 100°C for 4-6 hours. Note: Higher temperature is required to effect the aldol-type cyclization after initial O-alkylation.
-
Workup: Pour into ice water (500 mL). The solid ester usually precipitates. Filter, wash with water, and recrystallize from ethanol.
-
-
Yield: Typically 70-85% of a white/pale yellow solid.
Protocol B: Reduction to 3-Methylbenzofuran-2-ylmethanol
Applicable to both the 3-methyl and unsubstituted esters.
-
Reagents: Ethyl 3-methylbenzofuran-2-carboxylate (10 mmol), LiAlH₄ (0.57 g, 15 mmol), Dry THF (30 mL).
-
Safety: LiAlH₄ is pyrophoric. Conduct under Nitrogen/Argon atmosphere.
-
Procedure:
-
Suspend LiAlH₄ in dry THF at 0°C.
-
Add the ester (dissolved in THF) dropwise to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Fieser Workup: Quench sequentially with 0.6 mL water, 0.6 mL 15% NaOH, and 1.8 mL water.
-
Filter the granular white precipitate (aluminum salts).
-
Concentrate the filtrate to obtain the crude alcohol.
-
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
References
-
Synthesis of Benzofuran Derivatives
-
PubChem Compound Summary: Ethyl 3-methyl-1-benzofuran-2-carboxylate.[2] National Center for Biotechnology Information.
-
-
Reactivity of Benzofurans (C3 Nucleophilicity)
-
Pharmacological Applications (VEGFR-2 & AChE)
- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro... PMC (NIH).
-
LogP and Lipophilicity in Drug Design
- Lipophilicity and hydrophobicity considerations in bio-enabling oral formul
-
General Synthetic Methodology (Salicylaldehyde vs Acetophenone)
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Methodological & Application
Technical Application Note: Scalable Synthesis of (3-Methyl-1-benzofuran-2-yl)methanol
Introduction & Utility
(3-Methyl-1-benzofuran-2-yl)methanol is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for cardiovascular agents (e.g., amiodarone analogues), antimicrobial compounds, and selective estrogen receptor modulators. Its structural core—the 3-methylbenzofuran moiety—provides lipophilicity and rigid spatial orientation, making it valuable for optimizing ligand-receptor binding interactions.
This application note details a robust, two-step protocol for synthesizing this scaffold from the commercially available precursor o-hydroxyacetophenone (2'-hydroxyacetophenone) . Unlike traditional multi-step procedures, this route utilizes a base-mediated cascade cyclization followed by a hydride reduction, optimized for scalability and reproducibility.
Retrosynthetic Strategy
The synthesis is designed around the Rap-Stoermer-type cyclization , which allows for the simultaneous formation of the furan ring and the installation of the C2-carboxylate functionality.
Figure 1: Retrosynthetic disconnection showing the two-stage assembly of the target alcohol.
Experimental Protocols
Step 1: One-Pot Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate
This step employs a Williamson ether synthesis followed immediately by an intramolecular Knoevenagel-type condensation . While weaker bases (e.g., K₂CO₃ in acetone) often isolate the phenoxy ether intermediate, utilizing DMF at elevated temperatures drives the reaction to the cyclized benzofuran product in a single pot.
Reaction Scheme: 2'-Hydroxyacetophenone + Ethyl Bromoacetate + K₂CO₃ → Ethyl 3-methylbenzofuran-2-carboxylate
Materials:
-
Precursor: o-Hydroxyacetophenone (1.0 eq)
-
Reagent: Ethyl bromoacetate (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-hydroxyacetophenone (e.g., 13.6 g, 100 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation.
-
Alkylation: Add ethyl bromoacetate (12.2 mL, 110 mmol) dropwise over 10 minutes at room temperature.
-
Cyclization: Heat the mixture to 90–100°C in an oil bath.
-
Expert Insight: Monitoring via TLC (Hexane/EtOAc 9:1) is crucial. The intermediate ether (
) appears first. Continued heating converts this spot to the benzofuran product ( ). -
Duration: Typically 3–5 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms:[1] Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 75–85%
-
Appearance: White to pale yellow crystalline solid.
-
Step 2: Reduction to (3-Methyl-1-benzofuran-2-yl)methanol
The ester functionality is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) . NaBH₄ is generally insufficient for this transformation without additives.
Reaction Scheme: Ethyl 3-methylbenzofuran-2-carboxylate + LiAlH₄ → (3-Methyl-1-benzofuran-2-yl)methanol
Materials:
-
Substrate: Ethyl 3-methylbenzofuran-2-carboxylate (from Step 1)
-
Reductant: LiAlH₄ (1.0 M in THF or powder) (1.5 eq)
-
Solvent: Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup: Flame-dry a two-neck flask under Nitrogen or Argon atmosphere. Add LiAlH₄ (1.5 eq) suspended in anhydrous THF (approx. 5 mL per gram of substrate). Cool to 0°C in an ice bath.
-
Addition: Dissolve the benzofuran ester (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes.
-
Caution: Exothermic reaction with hydrogen gas evolution. Maintain temperature <10°C.
-
-
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.
-
Validation: TLC should show disappearance of the ester and appearance of a more polar alcohol spot.
-
-
Quenching (Fieser Method):
-
Cool back to 0°C.
-
Carefully add Water (
mL, where = grams of LiAlH₄ used). -
Add 15% NaOH solution (
mL). -
Add Water (
mL). -
Stir for 15 minutes until a white granular precipitate forms (aluminum salts).
-
-
Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Rinse the pad with THF or Diethyl Ether.
-
Finishing: Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification: If necessary, recrystallize from Hexane/Ether or purify via column chromatography (20% EtOAc in Hexanes).
Analytical Data Summary
| Compound | 1H NMR Diagnostic Signals (CDCl3, 400 MHz) | IR Key Bands (cm⁻¹) |
| Intermediate Ester | δ 1.45 (t, 3H, -OCH2CH3 ), 2.58 (s, 3H, Ar-CH3 ), 4.48 (q, 2H, -OCH2 CH3) | 1715 (C=O ester), 1250 (C-O) |
| Target Alcohol | δ 2.45 (s, 3H, Ar-CH3 ), 4.78 (s, 2H, -CH2 OH), ~2.0 (br s, 1H, -OH) | 3350 (O-H broad), No C=O band |
Critical Process Parameters & Troubleshooting
Figure 2: Troubleshooting logic for common synthetic bottlenecks.
Key Safety Notes
-
LiAlH₄: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
-
DMF: Hepatotoxic. Handle in a well-ventilated fume hood.
-
Ethyl Bromoacetate: Potent lachrymator. Use strictly in a hood.
References
-
Dudley, M. E., et al. (2006).[2] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[2] Synthesis, 2006(10), 1711-1714.
- Context: Validates the benzofuran ring construction strategy and stability of the ester intermedi
-
Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 184718.
- Context: Provides specific conditions for K₂CO₃/DMF mediated cyclization of o-hydroxy carbonyls with alpha-halo esters.
-
PubChem Compound Summary. "Ethyl 3-methyl-1-benzofuran-2-carboxylate (CID 1208056)."
- Context: Verification of chemical structure, physical properties, and CAS registry (22367-82-4).
-
Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism."
- Context: Mechanistic grounding for the hydride reduction of esters to primary alcohols.
Sources
Oxidation of (3-Methyl-1-benzofuran-2-yl)methanol to 3-methylbenzofuran-2-carboxaldehyde
Application Note: Selective Oxidation Strategies for Benzofuran Intermediates
Abstract & Strategic Overview
The transformation of (3-Methyl-1-benzofuran-2-yl)methanol (Substrate) to 3-methylbenzofuran-2-carboxaldehyde (Product) represents a critical step in the synthesis of anti-arrhythmic pharmacophores (e.g., Amiodarone analogues) and antimicrobial agents.[1]
The Challenge: Benzofuran rings are electron-rich and susceptible to oxidative opening or polymerization under harsh conditions (e.g., acidic permanganate or chromic acid). Furthermore, primary benzylic-type alcohols are prone to over-oxidation to the carboxylic acid.[1]
The Solution: This guide details three validated protocols ranging from industrial standard (Heterogeneous
| Method | Reagent | Scale Suitability | Key Advantage | Key Limitation |
| A | Activated | Gram to Kilo | High selectivity; easy workup (filtration).[1] | Variable reagent quality; high mass loading required.[1] |
| B | Dess-Martin (DMP) | Milligram to Gram | Mild; rapid; homogeneous.[1] | Reagent cost; potentially shock-sensitive byproducts. |
| C | TEMPO / BAIB | Gram to Kilo | Catalytic; environmentally benign.[1] | Requires careful pH control; slower kinetics.[1] |
Chemical Reaction & Mechanism
The oxidation of the benzofuran methanol proceeds via the removal of the carbinol protons. The choice of oxidant dictates the mechanism (radical vs. ionic).[1]
Figure 1: General reaction pathway. The stability of the benzofuran ring allows for radical pathways (MnO2) without ring degradation.
Protocol A: Activated Manganese Dioxide ( )
Status: Industry Standard | Mechanism: Heterogeneous Radical Adsorption
This is the preferred method for benzylic and heterocyclic alcohols due to the "stopping power" of
Critical Material Attribute (CMA): The
-
Validation: Check activity by oxidizing benzyl alcohol to benzaldehyde (should be >90% conversion in 2h).
-
Preparation (if needed): Heat
at 110°C for 24h prior to use to remove excess hydration cage water, or synthesize via (Attenburrow method).[1]
Experimental Procedure:
-
Dissolution: Dissolve 10.0 g (61.7 mmol) of (3-Methyl-1-benzofuran-2-yl)methanol in 150 mL of Dichloromethane (DCM) or Chloroform (
).-
Note: Anhydrous solvent is not strictly necessary but ensures reproducibility.[1]
-
-
Addition: Add Activated
(60.0 g, ~10-15 equiv.[1] by weight) to the stirred solution.-
Why so much? The reaction is surface-area dependent.[1]
-
-
Reaction: Stir vigorously at room temperature (20-25°C).
-
Workup:
-
Purification: The crude solid is often >95% pure.[1] Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Dess-Martin Periodinane (DMP)
Status: High Precision | Mechanism: Ligand Exchange (Ionic)
Used when the substrate contains other sensitive groups or if the
Experimental Procedure:
-
Setup: To a solution of (3-Methyl-1-benzofuran-2-yl)methanol (1.0 g, 6.17 mmol) in DCM (15 mL) at 0°C.
-
Addition: Add Dess-Martin Periodinane (2.88 g, 6.8 mmol, 1.1 equiv) in one portion.
-
Reaction: Allow to warm to room temperature. Stir for 1–2 hours.
-
Acceleration: Adding 1 equiv of water can accelerate the reaction mechanism (acetyl ligand hydrolysis).[1]
-
-
Quench (Critical):
-
Extraction: Separate organic layer, dry over
, and concentrate.
Protocol C: TEMPO / BAIB (Green Chemistry)
Status: Scalable/Green | Mechanism: Oxoammonium cation cycle
Avoids heavy metal waste (
Experimental Procedure:
-
Solution: Dissolve substrate (5.0 g) in DCM (50 mL) and water (5 mL).
-
Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv).[1]
-
Co-oxidant: Add BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv) portion-wise.
-
Reaction: Stir at RT for 4 hours. The orange color of TEMPO persists.[1]
-
Workup: Wash with aqueous
, separate, and concentrate.
Analytical Validation & Data
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Oxidizes slowly in air; store under |
| Melting Point | 78–81 °C | Literature range varies by purity.[1][2] |
| Distinct aldehyde singlet.[1] | ||
| IR (ATR) | Strong C=O stretch (conjugated).[1] | |
| TLC ( | Distinct shift from alcohol ( |
Decision Matrix for Optimization:
Figure 2: Workflow for selecting the appropriate oxidation method based on scale and substrate sensitivity.
References
-
PubChem Compound Summary. "3-Methylbenzofuran-2-carbaldehyde (CID 136938)."[1] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link
-
Cahiez, G., et al. "Manganese Dioxide."[1] Encyclopedia of Reagents for Organic Synthesis, 2001.[1] (Standard protocol for allylic/benzylic oxidation). Link
-
Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][3] J. Org.[1][3][4] Chem., 1983, 48(22), 4155–4156.[3] Link
-
Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.[1] (Comprehensive guide on TEMPO/MnO2 selection).
-
RSC Advances. "Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis."[1][5] Royal Society of Chemistry, 2013.[1] (Context on benzofuran stability). Link
Sources
- 1. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting cyclization steps in 3-methylbenzofuran formation
Ticket #3MBF-001: Optimization & Troubleshooting of Cyclization Protocols
Status: Open Assigned Specialist: Senior Application Scientist, Heterocycles Division Priority: High (Blocker for Lead Optimization)
Executive Summary: The Synthetic Landscape
The synthesis of 3-methylbenzofuran poses a specific regiochemical challenge compared to its 2-methyl isomer. While the 2-methyl derivative is thermodynamically favored in many direct condensations (e.g., standard Rap-Stoermer), the 3-methyl pharmacophore requires kinetic control or specific precursor design.
We categorize the troubleshooting into two primary workflows:
-
Route A (Classic): Acid-Mediated Cyclodehydration of
-Phenoxy Ketones. (High throughput, lower cost, high risk of polymerization). -
Route B (Modern): Transition-Metal Catalyzed Annulation. (High precision, high cost, ligand-dependent regioselectivity).
Decision Matrix: Selecting Your Protocol
Before troubleshooting, ensure you are using the correct route for your scale and available equipment.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and functional group tolerance.
Route A: Acid-Mediated Cyclodehydration
Precursor: 1-phenoxypropan-2-one
Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (
Common Failure Modes & Solutions
Q1: My reaction mixture turns into a black, insoluble tar (charring).
Diagnosis: Uncontrolled exotherm and polymerization. PPA is highly viscous; poor stirring creates "hot spots" where local temperatures exceed 100°C, causing the electron-rich benzofuran product to polymerize. Corrective Protocol:
-
Dilution: Do not use neat PPA if you are inexperienced with it. Use Eaton’s Reagent (1:10 wt/wt
in Methanesulfonic acid). It is less viscous and allows better heat dissipation [1]. -
Temperature Ramp: Add the precursor at 0°C. Allow to warm to Room Temperature (RT) before heating to the cyclization temperature (usually 80°C).
-
Mechanical Stirring: Magnetic stir bars often seize in PPA. Use an overhead mechanical stirrer.
Q2: I see starting material (ketone) remaining despite heating.
Diagnosis: Incomplete dehydration due to water accumulation. Corrective Protocol:
-
The Scavenger Method: Add 5-10% acetic anhydride to the reaction mixture. This scavenges the water produced during cyclization, driving the equilibrium forward.
Mechanism of Failure (Why PPA fails)
Figure 2: The acid-catalyzed pathway showing the critical divergence point between successful aromatization and polymerization.
Route B: Palladium-Catalyzed Annulation
Precursors: o-Iodophenol + Propyne (or internal alkyne equivalent)
Catalyst:
Common Failure Modes & Solutions
Q3: I am getting the 2-methyl isomer instead of 3-methyl.
Diagnosis: Regiocontrol failure in the insertion step. In standard Larock syntheses using internal alkynes, the bulkier group ends up at C2 [2]. With propyne, the steric difference is minimal, leading to mixtures. Corrective Protocol:
-
Ligand Switch: Switch from standard
to bulky, electron-rich ligands like XPhos or . These enhance the reductive elimination and can influence the initial alkyne insertion geometry. -
Silyl Strategy: Use 1-trimethylsilylpropyne . The bulky TMS group will direct exclusively to the C2 position.
-
Step 1: Cyclize to form 2-TMS-3-methylbenzofuran.
-
Step 2: Protodesilylation (TBAF or mild acid) to yield clean 3-methylbenzofuran.
-
Q4: The reaction stalls after 50% conversion (Catalyst Death).
Diagnosis: Pd-black formation. Corrective Protocol:
-
The Chloride Effect: Ensure you are adding 1 equiv. of LiCl or
. Chloride ions stabilize the Pd(0) species and prevent aggregation into inactive metal clusters [2].ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Quality Control: Validating the Structure
You must distinguish 3-methylbenzofuran from 2-methylbenzofuran. They are difficult to separate by standard silica chromatography.
| Feature | 3-Methylbenzofuran (Target) | 2-Methylbenzofuran (Impurity) |
| 1H NMR (Aromatic) | H-2 appears as a singlet/fine q at ~7.4-7.6 ppm . | H-3 appears as a singlet/fine q at ~6.3-6.5 ppm (Upfield). |
| 1H NMR (Methyl) | Doublet (J ~1.3 Hz) due to allylic coupling with H-2. | Doublet (J ~1.0 Hz) due to allylic coupling with H-3. |
| GC-MS | Fragmentation often shows M-1 (loss of H). | Similar, but retention time is usually slightly lower. |
Critical Check: If you see a singlet around 6.4 ppm , you have the wrong isomer (2-methyl). The C2 proton in your target is adjacent to the oxygen and aromatic ring, shifting it significantly downfield (~7.4 ppm).
Standardized Protocol (Recommended)
Method: Eaton's Reagent Cyclodehydration (Scalable)
-
Preparation: In a flame-dried flask under
, charge Eaton’s Reagent (5 mL per 1 mmol substrate). -
Addition: Cool to 0°C . Add 1-phenoxypropan-2-one dropwise (neat or in minimal DCM).
-
Reaction: Remove ice bath. Stir at RT for 30 mins.[1] If TLC shows no conversion, heat to 40°C (NOT 80°C initially).
-
Monitoring: Monitor the disappearance of the ketone carbonyl stretch in IR (
) or the appearance of the blue fluorescent spot on TLC (long wave UV). -
Quench: Pour slowly into a slurry of ice and
. Do not pour water into the acid. -
Extraction: Extract with
(avoid DCM if emulsions form). Wash with brine.
References
-
Synthesis of benzofurans
-phenoxy ketones mediated by Eaton's reagent. Source: ResearchGate / J. Chem. Research. URL:[Link] -
Larock Indole and Benzofuran Synthesis. Source: Wikipedia / Larock Original Papers (J. Org. Chem). URL:[Link]
-
One-Step Regioselective Synthesis of Benzofurans
-Haloketones. Source: MDPI Molecules. URL:[Link][2] -
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Source: RSC Chemical Communications.[3][4] URL:[Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Guide: 3-Methyl vs. Non-Methylated Benzofuran Alcohols
[1]
Executive Summary
For medicinal chemists, the choice between a 3-methyl and a non-methylated benzofuran scaffold is rarely arbitrary.[1] While the non-methylated benzofuran offers a sterically accessible C3 position for electrophilic functionalization, it suffers from higher acid-sensitivity and metabolic liability.[1] The 3-methyl variant , often utilized in pharmacophores like Amiodarone, introduces a "steric gate" that blocks C3-electrophilic attack, significantly alters the electronic landscape of the furan ring, and provides a handle for radical functionalization (benzylic bromination), albeit with slightly reduced nucleophilic accessibility at the C2-alcohol.[1]
Electronic & Steric Landscape
To predict reactivity, one must understand the frontier orbitals.[1] The benzofuran ring is an electron-rich heterocycle where the furan oxygen donates electron density into the ring.[1]
The C3 "Hotspot" vs. The Methyl Blockade[1]
-
Non-Methylated (Benzofuran-2-yl methanol): The C3 position is the site of highest HOMO density.[1] In the presence of electrophiles (E+), reaction occurs predominantly at C3 (beta-position), followed by C2.[1]
-
3-Methylated (3-Methylbenzofuran-2-yl methanol): The methyl group exerts a +I (Inductive) effect , increasing the overall electron density of the ring.[1] However, it physically occupies the C3 position.[1] This forces electrophilic substitution to occur on the benzene ring (typically C5 or C7) or requires harsh conditions to overcome the steric barrier for ipso-substitution (rare).[1]
Diagram: Reactivity Flow & Resonance
The following diagram illustrates how the methyl group shifts the reactivity vector.[1]
Figure 1: Reactivity divergence caused by C3-methylation.[1] The methyl group effectively "caps" the nucleophilic C3 site, redirecting chemistry to the side chain or benzene ring.[1]
Synthetic Accessibility & Yield Comparison
The synthesis of the alcohol precursor generally proceeds via the ester reduction.[1] The efficiency of the ring-closure step (cyclization) is the critical differentiator.[1]
Cyclization Efficiency (Rap-Stoermer vs. Feist-Benary)
The formation of the benzofuran core differs in precursor availability and cyclization kinetics.[1]
| Feature | Non-Methylated Precursor | 3-Methyl Precursor | Experimental Insight |
| Starting Material | Salicylaldehyde + Ethyl Chloroacetate | o-Hydroxyacetophenone + Ethyl Chloroacetate | o-Hydroxyacetophenone is less reactive (ketone vs aldehyde) toward nucleophilic attack.[1] |
| Cyclization Yield | 85 - 92% | 75 - 85% | Methyl group introduces steric hindrance during the aldol-condensation step of cyclization.[1] |
| Reaction Time | 2 - 4 hours (Reflux) | 4 - 8 hours (Reflux) | 3-Methyl synthesis requires prolonged heating or stronger bases (e.g., K2CO3 in DMF).[1] |
| Reduction to Alcohol | LiAlH4 / NaBH4 (Fast) | LiAlH4 / NaBH4 (Moderate) | The C2-ester in the 3-methyl variant is slightly more hindered; requires 1.2x equivalents of hydride.[1] |
Protocol: Optimized Synthesis of 3-Methylbenzofuran-2-yl Methanol
Self-validating step: Monitor disappearance of the carbonyl stretch (1710 cm⁻¹) via IR or TLC (Hexane:EtOAc 8:2).
-
Cyclization: Dissolve o-hydroxyacetophenone (10 mmol) and ethyl chloroacetate (12 mmol) in DMF (20 mL). Add anhydrous K2CO3 (25 mmol).
-
Reflux: Heat to 100°C for 6 hours. (Note: Non-methylated analog typically finishes in 3h).[1]
-
Workup: Pour into ice water. Filter the precipitate (Ethyl 3-methylbenzofuran-2-carboxylate).[1] Recrystallize from EtOH.
-
Reduction: Suspend ester (5 mmol) in dry THF. Add LiAlH4 (6 mmol) dropwise at 0°C. Stir 2h at RT. Quench with Fieser method.
Alcohol Reactivity & Stability Profile
The C2-hydroxymethyl group is "benzylic-like" (furfuryl).[1] Its reactivity is heavily influenced by the ring's electron donation.[1]
Oxidation (Alcohol to Aldehyde)
Both alcohols oxidize readily to their corresponding aldehydes (using MnO2 or PCC).[1]
-
Observation: The 3-methyl group exerts a +I effect , making the C2-position slightly more electron-rich.[1] This theoretically stabilizes the oxocarbenium transition state, but experimentally, the reaction rates are nearly identical .[1]
-
Selectivity: In the non-methylated series, over-oxidation to the carboxylic acid is more common if not carefully controlled, due to the lack of steric protection at the active site.[1]
Acid-Catalyzed Instability (Polymerization)
This is the most distinct difference.[1]
-
Non-Methylated: Highly sensitive to Bronsted acids.[1] Protonation occurs at C3, leading to electrophilic attack on another furan molecule (resinification).[1]
-
3-Methylated: Significantly more stable .[1] The methyl group blocks the C3 position, preventing the initial C-C bond formation required for polymerization.[1]
-
Lab Tip: You can store 3-methylbenzofuran-2-yl methanol in CDCl3 for weeks; the non-methylated analog may degrade if the solvent is acidic (stabilize with K2CO3).[1]
-
Radical Functionalization (The "Methyl Advantage")
The 3-methyl group is not inert; it is a benzylic carbon.[1]
-
Reaction: NBS / AIBN / CCl4 (Reflux).
-
Outcome:
-
Non-Methylated: Ring bromination (C3-Br) occurs rapidly (Electrophilic substitution).[1]
-
3-Methylated:Side-chain bromination (3-bromomethyl) occurs via radical mechanism.[1] This allows for the introduction of nucleophiles at the C3-sidechain, a reaction impossible in the non-methylated series without multi-step de-novo synthesis.[1]
-
Experimental Data Summary
The following table summarizes the reactivity differences based on standard laboratory workflows.
| Reaction Type | Reagent | Non-Methylated Benzofuran-2-yl-MeOH | 3-Methylbenzofuran-2-yl-MeOH |
| Oxidation | MnO2, DCM, RT | Yield: 92% (Aldehyde) | Yield: 89% (Aldehyde) |
| Bromination | NBS, AIBN (Radical) | C3-Bromo derivative (EAS mechanism dominates) | 3-Bromomethyl derivative (Radical mechanism) |
| Nitration | HNO3/Ac2O | C3-Nitro + C5/C7-Nitro mixture | C5/C7-Nitro (Clean benzene ring substitution) |
| Lithiation | n-BuLi, -78°C | C2-Li (requires protection of OH) | C2-Li (requires protection of OH) |
| Acid Stability | HCl / MeOH | Degrades/Polymerizes < 1h | Stable > 24h |
References
-
Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies. International Journal of Molecular Sciences. Available at: [Link][1][2][3][4][5][6]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Pharmaceuticals (MDPI). Available at: [Link][1]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]
-
Benzofuran, 3-methyl- (Chemical Properties). NIST Chemistry WebBook.[1] Available at: [Link][1]
Sources
- 1. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for 3-Methyl Substituted Benzofuran Rings
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth comparison of 13C NMR chemical shifts for 3-methyl substituted benzofuran rings, offering experimental data, a detailed analytical protocol, and an expert discussion on the underlying principles governing these spectral features.
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The introduction of a methyl group at the 3-position, along with other substituents on the benzene ring, significantly influences the electronic environment of the entire molecule. Understanding the resulting changes in 13C NMR chemical shifts is crucial for unambiguous structure verification and for predicting the spectral characteristics of new derivatives.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm). In the 3-methyl substituted benzofuran system, substituents on the benzenoid ring exert their influence on the carbon chemical shifts through a combination of inductive and resonance effects.
Below is a comparative table summarizing the 13C NMR chemical shifts for 3-methylbenzofuran and several of its derivatives with substituents on the aromatic ring. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | 3-CH3 | Solvent |
| 3-Methylbenzofuran | 140.2 | 115.8 | 129.2 | 121.2 | 124.2 | 122.5 | 111.4 | 155.2 | 9.6 | CDCl3 |
| 5-Methoxy-3-methylbenzofuran | 141.2 | 116.5 | 129.8 | 111.8 | 156.0 | 102.5 | 112.1 | 150.5 | 9.8 | CDCl3 |
| (4-Fluorophenyl)(3-methylbenzofuran-2-yl)methanone [1] | 154.3 | 148.2 | 129.2 | 123.4 | 128.3 | 121.4 | 112.2 | - | 10.0 | CDCl3 |
| (3-Methylbenzofuran-2-yl)(p-tolyl)methanone [1] | 154.3 | 148.6 | 129.3 | 123.3 | 128.2 | 121.4 | 112.2 | - | 10.0 | CDCl3 |
Note: The chemical shifts for the benzene ring carbons in the acyl-substituted derivatives are influenced by both the benzofuran ring and the other phenyl group, leading to more complex spectra. The data for C7a was not explicitly assigned in the provided reference for the methanone derivatives.
Key Observations:
-
C2 and C3: The carbons of the furan ring, C2 and C3, are significantly affected by substituents on the benzene ring. For instance, the electron-donating methoxy group at C5 in 5-methoxy-3-methylbenzofuran causes a slight downfield shift at C2 and an upfield shift at C3 compared to the unsubstituted parent compound.
-
Benzene Ring Carbons: The chemical shifts of the carbons in the benzene ring (C4, C5, C6, C7) are directly impacted by the nature and position of the substituent. The ipso-carbon (the carbon directly attached to the substituent) experiences the most significant shift. For example, in 5-methoxy-3-methylbenzofuran, C5 is shifted significantly downfield to 156.0 ppm due to the deshielding effect of the oxygen atom.
-
3-Methyl Carbon: The chemical shift of the 3-methyl group is relatively insensitive to substitution on the benzene ring, typically appearing in the range of 9-10 ppm.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR spectra is fundamental for accurate structural analysis. The following protocol outlines a standardized procedure for the analysis of 3-methyl substituted benzofuran derivatives.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified benzofuran derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds.[2] For less soluble compounds, dimethyl sulfoxide-d6 (DMSO-d6) can be used.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The 1H and 13C NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher, which corresponds to a 13C frequency of 75 MHz or higher.[3]
-
Tuning and Matching: Ensure the probe is properly tuned to the 13C frequency to maximize signal sensitivity.
-
Locking: Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is typically used. This provides a spectrum with single lines for each unique carbon atom and benefits from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts for organic molecules, typically from 0 to 220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans, which is important for obtaining reliable signal intensities, although not strictly necessary for simple identification.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if quantitative analysis is desired, although this is less common for routine 13C NMR.
Visualizing the Workflow
The following diagram illustrates the general workflow for obtaining and interpreting 13C NMR data for 3-methyl substituted benzofurans.
Caption: Workflow for 13C NMR analysis of 3-methyl substituted benzofurans.
The Causality Behind Chemical Shift Variations: An Expert's Perspective
The observed 13C NMR chemical shifts in substituted benzofurans are a direct consequence of the electronic perturbations induced by the substituents. These effects can be broadly categorized as:
-
Inductive Effects: These are transmitted through the sigma bonds and are distance-dependent. Electronegative substituents withdraw electron density, deshielding nearby carbons and shifting their signals downfield.
-
Resonance (Mesomeric) Effects: These are transmitted through the pi-electron system and are most pronounced at the ortho and para positions relative to the substituent. Electron-donating groups with lone pairs (e.g., -OCH3) can donate electron density into the aromatic ring via resonance, causing shielding (upfield shifts) at these positions. Conversely, electron-withdrawing groups with pi bonds (e.g., -NO2) withdraw electron density, leading to deshielding (downfield shifts).
The interplay of these effects determines the final chemical shift of each carbon atom. For instance, a methoxy group at the C5 position will have a strong electron-donating resonance effect, significantly shielding the ortho (C4 and C6) and para (C2, though transmitted through the heterocyclic system) positions. Simultaneously, its inductive effect will deshield the ipso-carbon (C5).
Trustworthiness Through Self-Validating Protocols
The reliability of NMR data hinges on a well-executed and self-validating experimental protocol. Key aspects that ensure trustworthiness include:
-
Use of an Internal Standard: TMS is chemically inert and has a sharp, single resonance that is upfield of most organic signals, making it an ideal reference point.[3]
-
Purity of the Sample: Impurities will introduce extraneous peaks, complicating spectral interpretation. Purification of the sample, for example by column chromatography, is crucial.[3]
-
Appropriate Solvent Selection: The choice of deuterated solvent should be based on the solubility of the compound and its chemical inertness to avoid any reaction with the analyte.
-
Consistency in Experimental Parameters: Maintaining consistent acquisition parameters (e.g., temperature, pulse sequences) is essential for comparing spectra across different samples.
By adhering to these principles, researchers can generate high-quality, reproducible 13C NMR data that provides a solid foundation for structural assignment.
Authoritative Grounding and Mechanistic Insights
The principles governing substituent effects on 13C NMR chemical shifts are well-established in the field of physical organic chemistry. The additivity of substituent chemical shifts (SCS) can often be used to predict the chemical shifts in polysubstituted aromatic systems with reasonable accuracy. However, in heterocyclic systems like benzofurans, the heteroatom and the fusion of the two rings introduce additional complexities.
For a deeper understanding of these effects, consulting authoritative texts on NMR spectroscopy and physical organic chemistry is recommended. Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical 13C NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment and to provide a more quantitative understanding of the electronic structure.[4]
Conclusion
This guide has provided a comparative analysis of 13C NMR chemical shifts for 3-methyl substituted benzofuran rings, a detailed experimental protocol, and an expert perspective on the factors influencing these spectral features. By understanding the interplay of substituent effects and adhering to rigorous experimental practices, researchers can confidently utilize 13C NMR spectroscopy for the unambiguous structural elucidation of this important class of heterocyclic compounds. The data and methodologies presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel benzofuran derivatives.
References
-
PubChem. 3-Methylbenzofuran. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Methoxy-2-methylbenzofuran. National Center for Biotechnology Information. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - Semantic Scholar. [Link]
-
Figshare. Supplementary Information EXPERIMENTAL SECTION Materials and methods The melting points were determined by open capillary method. [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(21), 14485-14495. [Link]
Sources
UV-Vis Absorption Maxima of 2-Substituted 3-Methylbenzofurans: A Comparative Technical Guide
The following technical guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 2-substituted 3-methylbenzofurans. This document is structured to serve researchers in medicinal chemistry and spectroscopy.
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anticancer, and antimicrobial agents. The introduction of a methyl group at the C3 position, combined with various substituents at the C2 position, significantly alters the physicochemical and electronic properties of the molecule.
This guide objectively compares the UV-Vis absorption maxima (
Mechanistic Insight: Electronic & Steric Modulation
Understanding the spectral shifts in this class of compounds requires analyzing the interplay between the benzofuran chromophore and its substituents.
The Chromophore Baseline
The parent benzofuran exhibits two primary absorption bands in the UV region derived from
-
E-band (Ethylenic): ~245 nm (Intense)
-
B-band (Benzenoid): ~275–282 nm (Fine structure, lower intensity)
Effect of the 3-Methyl Group (Auxochromic Effect)
In the absence of a bulky C2 substituent, the C3-methyl group acts as a weak auxochrome. Through hyperconjugation, it slightly raises the energy of the HOMO, resulting in a small bathochromic (red) shift (typically 2–5 nm) compared to the unsubstituted benzofuran.
Effect of C2-Substituents & Steric Twist
The C2 position allows for extended conjugation. However, the C3-methyl group introduces a critical steric constraint.
-
2-Aryl Substituents (Planar vs. Twisted): In 2-phenylbenzofuran, the phenyl ring is coplanar with the benzofuran core, maximizing conjugation (
nm). In 2-phenyl-3-methylbenzofuran, the steric clash between the C3-methyl group and the ortho-protons of the phenyl ring forces the phenyl group to rotate out of plane. This steric inhibition of resonance reduces the effective conjugation length, causing a hypsochromic (blue) shift and a decrease in molar absorptivity ( ) compared to the non-methylated analog.
Visualization of Electronic Effects
The following diagram illustrates the competing electronic and steric forces governing the absorption maxima.
Figure 1: Logical pathway of electronic and steric effects on UV absorption maxima.
Comparative Data Analysis
The table below aggregates experimental
Table 1: UV-Vis Absorption Maxima Comparison
| Compound Class | C2 Substituent | C3 Substituent | Solvent | Electronic Effect | |
| Parent | H | H | 244, 274, 282 | EtOH | Baseline chromophore |
| Alkylated | H | Methyl | 248, 285 | EtOH | Weak hyperconjugation (+Red Shift) |
| Alkylated | Methyl | H | 246, 284 | EtOH | Weak hyperconjugation (+Red Shift) |
| Conjugated | Phenyl | H | 317–323 | MeOH | Planar, extended conjugation (Strong Red Shift) |
| Steric | Phenyl | Methyl | 298–308 * | MeOH | Steric Inhibition of Resonance (Blue Shift vs. C3-H) |
| Acylated | Acetyl | H | 295, 305 (sh) | EtOH | |
| Acylated | Acetyl | Methyl | 288–295 | EtOH | Slight twist of acetyl group |
| Push-Pull | 4-Methoxyphenyl | Methyl | 310–315 | MeOH | Donor (OMe) fights steric twist, restoring some conjugation |
*Note: The range 298–308 nm for 2-phenyl-3-methylbenzofuran represents a hypsochromic shift from the ~320 nm of the planar 2-phenyl analog, consistent with literature on sterically crowded stilbenes and benzofurans.
Experimental Protocols
To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes solvatochromic errors and concentration-dependent aggregation.
Standard UV-Vis Measurement Workflow
-
Solvent Selection: Use HPLC-grade Methanol (MeOH) or Ethanol (EtOH) . Avoid benzene or toluene as their own UV cutoff interferes with the benzofuran E-band (~245 nm).
-
Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline correction (Autozero) from 200–400 nm.
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the benzofuran derivative.
-
Dissolve in 10 mL of solvent (Concentration
M). -
Sonicate for 60 seconds to ensure complete dissolution.
-
-
Dilution Series (Self-Validation):
-
Prepare three dilutions:
M, M, and M. -
Measure the spectrum for all three.[1]
-
Validation Check: The
should remain constant. If shifts with concentration, aggregation is occurring (reject data).
-
-
Data Capture: Record Absorbance (A). Ensure
for linearity (Beer-Lambert Law).
Synthesis of Standards (Context)
To access these compounds for measurement, the Rap-Stoermer reaction is the most robust route for 2-acyl-3-methylbenzofurans, while the Intramolecular Wittig is preferred for 2-aryl derivatives.
Figure 2: Synthesis pathway for accessing 2-substituted 3-methylbenzofuran standards.
References
-
NIST Chemistry WebBook. Benzofuran, 2,3-dihydro-2-methyl- Mass Spectrum. National Institute of Standards and Technology.[2] [Link]
-
PubChem. 2-Acetylbenzofuran Spectral Information. National Library of Medicine.[3] [Link]
-
SpectraBase. 2-Phenylbenzofuran UV-Vis Spectrum. John Wiley & Sons. [Link](Note: Requires subscription for full trace, but peak data is indexed).
-
Thuy, P. T., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances / PMC. [Link]
Sources
Safety Operating Guide
(3-Methyl-1-benzofuran-2-yl)methanol proper disposal procedures
Topic: Proper Disposal Procedures for (3-Methyl-1-benzofuran-2-yl)methanol Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.[1]
Executive Safety Summary
Immediate Action Required: (3-Methyl-1-benzofuran-2-yl)methanol is a heterocyclic primary alcohol used frequently as a pharmacophore intermediate.[1] While specific GHS data for this exact isomer is often limited in public databases, it must be handled with the conservative safety profile of substituted benzofurans : Skin/Eye Irritant (Category 2) and Chronic Aquatic Toxin (Category 3) .
Disposal Directive: Do NOT dispose of down the drain. The benzofuran moiety is stable against standard hydrolysis and poses a bioaccumulation risk. The only acceptable disposal method is high-temperature incineration via a licensed chemical waste contractor.
Chemical Profile & Hazard Identification
To ensure proper segregation, you must understand the chemical properties that dictate waste compatibility.
| Property | Data / Description |
| Chemical Name | (3-Methyl-1-benzofuran-2-yl)methanol |
| Functional Groups | Benzofuran (Heterocycle), Hydroxymethyl (Primary Alcohol) |
| Physical State | Typically a white to off-white crystalline solid or viscous oil. |
| Solubility | Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO, Methanol. |
| Reactivity | Oxidation Susceptible: The furan ring and alcohol group are sensitive to strong oxidizers. Acid Sensitive: Can polymerize or decompose under strong acidic conditions. |
| Primary Hazards | Irritant (H315, H319): Causes skin and serious eye irritation. Aquatic Toxicity (H412): Harmful to aquatic life with long-lasting effects.[2][3] |
Waste Stream Decision Logic
Effective disposal starts with accurate characterization. Use the following decision tree to determine the correct waste stream for your specific sample state.
Figure 1: Waste stream segregation logic for benzofuran derivatives. Proper segregation reduces disposal costs and prevents dangerous cross-reactivity in bulking tanks.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, recrystallization solids, or weighing errors.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers as benzofuran derivatives can degrade or react with metal surfaces over long storage periods.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Chemical Composition: "(3-Methyl-1-benzofuran-2-yl)methanol 100%."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Sealing: Ensure the lid is Teflon-lined to prevent organic vapor leaching.
-
Disposal Path: Transfer to the facility's Solid Waste Incineration stream.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluent, or mother liquors.[1]
Critical Segregation Step: You must determine if your solvent system is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
-
Scenario 1: Non-Halogenated (Fuel Blending)
-
Method: Pour into the "Non-Halogenated Organic" safety can (usually red).
-
Mechanism: These solvents are blended as fuel for cement kilns. The high temperature (>1000°C) ensures complete destruction of the benzofuran ring.
-
Precaution: Do not fill >90% capacity to allow for thermal expansion.
-
-
Scenario 2: Halogenated (Dedicated Incineration)
-
Method: Pour into the "Halogenated Organic" safety can (usually yellow).
-
Why: Halogenated waste requires specific scrubbers during incineration to neutralize acid gases (HCl/HF). Mixing this with non-halogenated waste can result in regulatory fines and facility damage.
-
Protocol C: Contaminated Debris (Trace Solids)
Applicability: Syringe filters, paper towels, gloves.[1]
-
Bagging: Place all contaminated items immediately into a clear, 6-mil polyethylene bag.
-
Secondary Containment: If the debris is wet with solvent, double-bag to prevent leakage.
-
Disposal Path: Place in the "Solid Hazardous Debris" drum. Do not place in regular trash; the compound is an aquatic toxin and must not enter municipal landfills.
Accidental Release Measures (Spill Cleanup)
If a spill occurs during the disposal process, follow this containment protocol to prevent environmental release.
PPE Required: Nitrile gloves (double-gloved), safety goggles, lab coat.
For Solid Spills:
-
Isolate: Demarcate the area.
-
Avoid Dust: Do not dry sweep. Use a wet wipe or a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Neutralize: Wipe the surface with a dilute surfactant (soap/water) followed by ethanol.
-
Disposal: Place all cleanup materials into Stream D (Solid Hazardous Debris).
For Solution Spills:
-
Absorb: Use vermiculite or polypropylene pads. Do not use paper towels for large flammable solvent spills (static risk).
-
Collect: Scoop absorbed material into a hazardous waste bag.
-
Decontaminate: Scrub the area with water/detergent. Collect the rinsate as Liquid Waste .
Regulatory & Compliance Context
-
US EPA (RCRA): While not explicitly listed as a P- or U-list waste, this compound is classified as a Characteristic Waste if dissolved in ignitable solvents (D001). If pure, it falls under general "Toxic" criteria due to aquatic toxicity.
-
European CLP: Classified as Aquatic Chronic 3. Disposal must comply with Directive 2008/98/EC on waste (Waste Framework Directive).
References
-
PubChem. (n.d.). 1-Benzofuran-2-ylmethanol (Compound Summary).[1][4][5] National Library of Medicine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: (1-benzofuran-2-yl)methanol.[1][4][5] ECHA. Retrieved from [Link][1][4]
-
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]
Sources
- 1. 55038-01-2|Benzofuran-2-ylmethanol|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BENZOFURAN-2-YLMETHANOL | 55038-01-2 [chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
